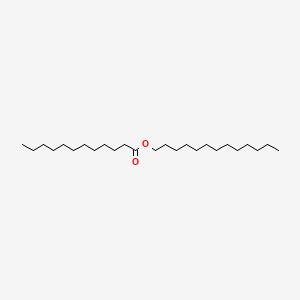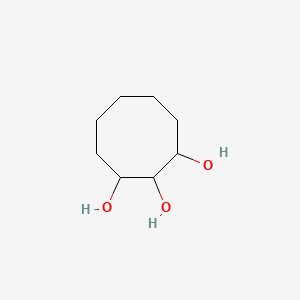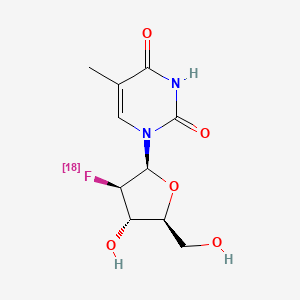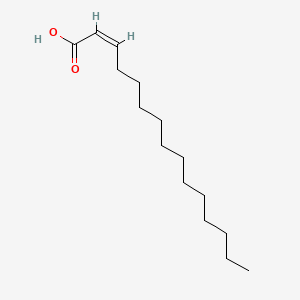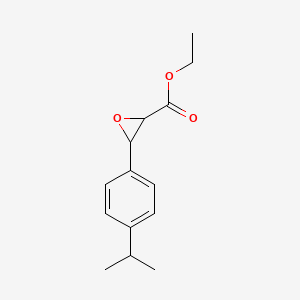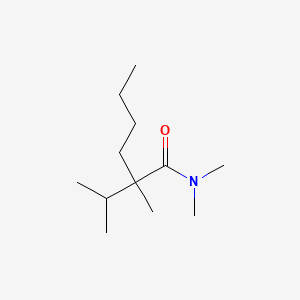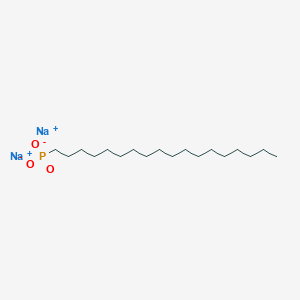
Pentapotassium pentasodium bis(triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentapotassium pentasodium bis(triphosphate) is a chemical compound with the molecular formula K5Na5O20P6. It is a type of triphosphate, which is a salt or ester of triphosphoric acid. This compound is known for its various applications in industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentapotassium pentasodium bis(triphosphate) can be synthesized through the neutralization of phosphoric acid with sodium and potassium hydroxides. The reaction typically involves the following steps:
Neutralization: Phosphoric acid is neutralized with sodium hydroxide and potassium hydroxide to form a mixture of sodium and potassium phosphates.
Polymerization: The mixture is then heated to induce polymerization, resulting in the formation of pentapotassium pentasodium bis(triphosphate).
Industrial Production Methods
In industrial settings, the production of pentapotassium pentasodium bis(triphosphate) involves large-scale neutralization and polymerization processes. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The process typically includes:
Raw Material Preparation: High-purity phosphoric acid, sodium hydroxide, and potassium hydroxide are prepared.
Reaction: The neutralization reaction is carried out in large reactors, followed by heating to induce polymerization.
Purification: The product is purified through filtration and crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Pentapotassium pentasodium bis(triphosphate) undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form simpler phosphates.
Complexation: It can form complexes with metal ions such as calcium, magnesium, and iron.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Metal salts such as calcium chloride or magnesium sulfate are used as reagents.
Substitution: Various anions or cations can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Simpler phosphates such as orthophosphate.
Complexation: Metal-phosphate complexes.
Substitution: New salts with different anions or cations.
Wissenschaftliche Forschungsanwendungen
Pentapotassium pentasodium bis(triphosphate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is used in water treatment, detergents, and as a dispersing agent in various industrial processes.
Wirkmechanismus
The mechanism of action of pentapotassium pentasodium bis(triphosphate) involves its ability to form complexes with metal ions and its role as a buffering agent. It can interact with metal ions to form stable complexes, which can be utilized in various applications. Additionally, its buffering capacity helps maintain pH levels in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentasodium triphosphate: Similar in structure but contains only sodium ions.
Pentapotassium triphosphate: Similar in structure but contains only potassium ions.
Sodium hexametaphosphate: A related compound with a different phosphate structure.
Uniqueness
Pentapotassium pentasodium bis(triphosphate) is unique due to its mixed sodium and potassium composition, which provides distinct chemical properties and advantages in various applications. Its ability to form complexes with a wide range of metal ions and its buffering capacity make it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
24315-83-1 |
|---|---|
Molekularformel |
K5Na5O20P6 |
Molekulargewicht |
816.27 g/mol |
IUPAC-Name |
pentapotassium;pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/5K.5Na.2H5O10P3/c;;;;;;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q10*+1;;/p-10 |
InChI-Schlüssel |
LNLOGPJHYNLVQF-UHFFFAOYSA-D |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+] |
Verwandte CAS-Nummern |
10380-08-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





